molecular formula C15H7Cl3N2O B14647535 3,4,6-Trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile CAS No. 56266-82-1

3,4,6-Trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile

Cat. No.: B14647535
CAS No.: 56266-82-1
M. Wt: 337.6 g/mol
InChI Key: VHSYWKUAFFZELX-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile is an organic compound with a complex structure characterized by multiple chlorine atoms, a phenoxy group, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chlorination of a precursor compound followed by the introduction of the phenoxy and dicarbonitrile groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by subsequent functionalization steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the handling of chlorinated intermediates and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of nitrile groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce amine derivatives.

Scientific Research Applications

3,4,6-Trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,6-Trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,2,4-trichloro-3-methyl-: Similar in having multiple chlorine atoms and a methyl group.

    Benzene, 1,3,5-trichloro-2,4,6-trifluoro-: Contains both chlorine and fluorine atoms, making it chemically distinct.

    Benzene, 1,2,3,4-tetrachloro-5-nitro-: Features additional chlorine atoms and a nitro group.

Uniqueness

3,4,6-Trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile is unique due to its combination of chlorine atoms, a phenoxy group, and dicarbonitrile groups. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

CAS No.

56266-82-1

Molecular Formula

C15H7Cl3N2O

Molecular Weight

337.6 g/mol

IUPAC Name

3,4,6-trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C15H7Cl3N2O/c1-8-2-4-9(5-3-8)21-15-13(17)11(7-20)10(6-19)12(16)14(15)18/h2-5H,1H3

InChI Key

VHSYWKUAFFZELX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=C(C(=C2Cl)Cl)C#N)C#N)Cl

Origin of Product

United States

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